Home > Products > Screening Compounds P30305 > 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid - 1006483-65-3

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

Catalog Number: EVT-3207892
CAS Number: 1006483-65-3
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Receptor binding: The molecule could interact with specific receptors, either as an agonist or antagonist, to elicit biological effects. This is a common mechanism for molecules containing heterocyclic rings like pyrazole and piperidine [, , , , , , , , , , , , ].
Applications
  • Pharmaceutical research: Developing novel therapeutics targeting various diseases, particularly those where pyrazole and piperidine derivatives have shown promising activity, such as cancer [, , , ], inflammation [, ], and central nervous system disorders [, , ].
  • Agrochemical research: Designing new herbicides, insecticides, or fungicides with improved efficacy and safety profiles [, , ].
  • Materials science: Synthesizing metal-organic frameworks (MOFs) for gas storage, catalysis, and other applications, leveraging the carboxylic acid group for coordination with metal ions [, ].

3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of various fungicidal agents. [] It exhibits potent antifungal activity against a range of phytopathogenic fungi. []

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

  • Compound Description: This compound acts as a ligand in the synthesis of a binuclear gadolinium (III) complex. [] This complex demonstrates potential for use in luminescent materials due to the high energy of the diketonate ligand's first excited triplet state. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and investigated for its inhibitory potency against kinases with a rare cysteine in the hinge region, specifically MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib)

  • Compound Description: Volitinib is a potent and selective c-Met inhibitor currently undergoing clinical development for cancer treatment. [] It disrupts the HGF/c-Met signaling pathway implicated in tumor growth and metastasis. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, demonstrating high selectivity over wild-type EGFR. [] It is a third-generation EGFR inhibitor designed to target drug-resistant non-small cell lung cancer (NSCLC). []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β. [] TAS-116 displays potent antitumor effects by binding to the N-terminal ATP binding site of HSP90. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. [] It demonstrates potent activity against common EGFR mutations, including exon 19 deletions, L858R, and the double mutants T790M/L858R and T790M/Del. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently in phase 2 clinical trials for Cushing's syndrome. [] It exhibits improved selectivity for GR compared to the nonselective antagonist mifepristone, potentially leading to fewer side effects. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met. [] Despite its high protein kinase selectivity, its broad phosphodiesterase (PDE) family inhibition led to myocardial degeneration in rats, ultimately halting its development as a preclinical candidate. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of MET, demonstrating robust in vivo antitumor activity and significant inhibition of MET phosphorylation in mice. [] Its desirable preclinical pharmacokinetics make it a promising candidate for further development as a cancer therapeutic. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) currently in early clinical development. [] It targets the RAS/RAF/MEK/ERK signaling cascade frequently activated in cancers harboring BRAF or RAS mutations. []

Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

  • Compound Description: This compound has its crystal structure reported in the provided literature but lacks further information regarding its biological activity or relevance to a specific research area. []

6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

  • Compound Description: This compound was synthesized and studied for its potential use in medicinal chemistry due to the presence of both carboxylic acid and thiazole moieties, which are known to exhibit various biological activities. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor exhibiting significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []

2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This series of compounds, incorporating a sugar moiety, were synthesized and evaluated for their anti-diabetic activity. [] Some compounds within this series demonstrated moderate anti-diabetic activity comparable to the standard drug, remogliflozin. []

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid

  • Compound Description: This compound is a potent and selective FXR agonist exhibiting robust lipid-modulating properties in preclinical studies. [] It effectively lowers LDL and triglycerides while raising HDL, making it a potential therapeutic candidate for dyslipidemia and atherosclerosis. []

2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives

    N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

    • Compound Description: This series of compounds, designed as CA-4 analogues, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. [] Some of these compounds demonstrated potent activity by inhibiting tubulin polymerization, similar to colchicine. []

    N-(2-(5-Bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)

    • Compound Description: This compound exhibits potent antifungal activity against a broad spectrum of phytopathogenic fungi, exceeding the activity of the known fungicide boscalid. []

    7-Trifluoromethylthioacetamido-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (SK&F 59962)

    • Compound Description: SK&F 59962 is a parenteral cephalosporin antibiotic with outstanding in vitro and in vivo antibacterial activity. []

    1-Methyl pyrazol-4-yl carboxylic acid anilides

    • Compound Description: This class of compounds, containing a 1-methyl pyrazol-4-yl carboxylic acid anilide core, exhibit potent fungicidal activity. [, ] They are often used in combination with other active ingredients to create synergistic fungicidal mixtures. [, ]

    7β-(((Cyanomethyl)thio)acetamido)-7α-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (CS-1170)

    • Compound Description: CS-1170 is a semisynthetic 7α-methoxycephalosporin antibiotic demonstrating promising antibacterial activity compared to cefoxitin and cephalothin. [, ]
    • Compound Description: This study focuses on the synthesis and characterization of metal-organic frameworks (MOFs) using a flexible, bis(pyrazolato)-based ligand. [] These MOFs exhibit high thermal stability and potential applications in various fields, including gas storage and separation. []

    N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity observed with other Akt inhibitors. [] This compound exhibits promising kinase selectivity and anticancer activity while displaying reduced toxicity against keratinocytes. []
    • Compound Description: This study investigates the synthesis and characterization of coordination polymers utilizing a flexible pyrazole-based ligand. [] These polymers exhibit interesting properties like "porosity without pores," demonstrating framework flexibility upon gas adsorption. []

    4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

      2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

        Aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid

          5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

          • Compound Description: This compound is a potent and selective inhibitor of the elongase of long-chain fatty acids family 6 (ELOVL6), demonstrating potential as a pharmacological tool for studying ELOVL6 function and its role in metabolic disorders. []

          3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

          • Compound Description: This flavour modifier, assessed for safety by EFSA, has not been reported in natural sources and is intended for use in specific food categories. [, ] Studies demonstrate no safety concerns at estimated intake levels. [, ]

          4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide

          • Compound Description: This compound serves as a novel positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. []

          [5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones

          • Compound Description: This series of N-phenylpyrazolyl aryl methanone derivatives, containing arylthio/sulfinyl/sulfonyl groups, exhibited promising herbicidal and insecticidal activities. []

          2-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide

          • Compound Description: This compound serves as a versatile precursor for synthesizing new functionalized heterocycles, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines. []

          1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives

          • Compound Description: This series of compounds demonstrated antiviral activity against a panel of RNA and DNA viruses, including yellow fever virus (YFV), respiratory syncytial virus (RSV), and bovine viral diarrhea virus (BVDV). []

          1‐C‐Phenyl‐D‐Tetritols and 1‐C‐(1H‐Pyrazol‐4‐yl)‐D‐tetritols

          • Compound Description: These compounds were synthesized via the ring transformation of 2-formylglycals, demonstrating a novel synthetic approach for accessing these carbohydrate derivatives. []

          Substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones

          • Compound Description: This series of compounds, containing both pyranochromenone and pyrazoline moieties, were synthesized and evaluated for their antimicrobial activity against various pathogenic bacteria and fungi. []

          tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

          • Compound Description: This compound was synthesized and characterized, with its crystal structure revealing a dihedral angle of 33.4° between the pyrazole and piperidine rings. []

          2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid

          • Compound Description: This novel acrylic acid derivative was synthesized and characterized by various spectroscopic techniques, but its biological activity was not reported. []

          Properties

          CAS Number

          1006483-65-3

          Product Name

          1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid

          IUPAC Name

          1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid

          Molecular Formula

          C11H17N3O2

          Molecular Weight

          223.27 g/mol

          InChI

          InChI=1S/C11H17N3O2/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16/h6-7,10H,2-5,8H2,1H3,(H,15,16)

          InChI Key

          CEUZEMSHMFHESR-UHFFFAOYSA-N

          SMILES

          CN1C=C(C=N1)CN2CCC(CC2)C(=O)O

          Canonical SMILES

          CN1C=C(C=N1)CN2CCC(CC2)C(=O)O

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.